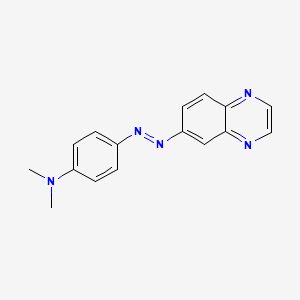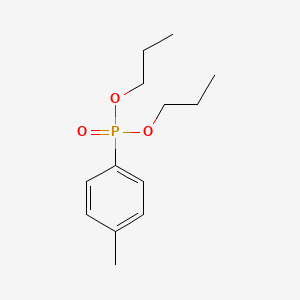
1,2-Diphenylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylpentan-1-one is an organic compound with the molecular formula C17H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups and a pentane chain
Méthodes De Préparation
1,2-Diphenylpentan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2-Diphenylpentan-1-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Products: Carboxylic acids or ketones depending on the reaction conditions.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Conditions: Typically in anhydrous solvents.
Products: Alcohols.
-
Substitution
Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Conditions: Varies depending on the reagent.
Products: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1,2-Diphenylpentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diphenylpentan-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
1,2-Diphenylpentan-1-one can be compared with other similar compounds such as 1,2-diphenylethan-1-one and 1,3-diphenyl-2-propanone. These compounds share structural similarities but differ in the length of the carbon chain and the position of the carbonyl group. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Similar Compounds
- 1,2-Diphenylethan-1-one
- 1,3-Diphenyl-2-propanone
- 1,1-Diphenylacetone
Propriétés
Numéro CAS |
21383-02-8 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1,2-diphenylpentan-1-one |
InChI |
InChI=1S/C17H18O/c1-2-9-16(14-10-5-3-6-11-14)17(18)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
Clé InChI |
XNKCGQLMBAAZNI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


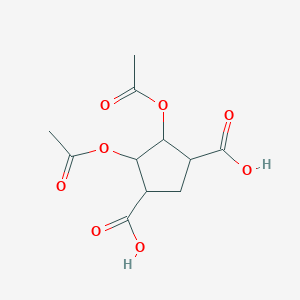
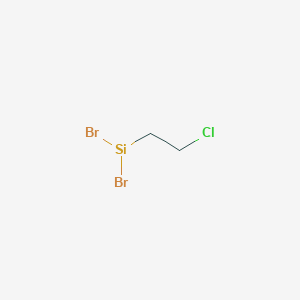
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

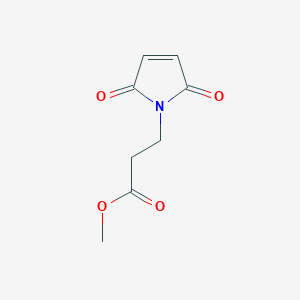
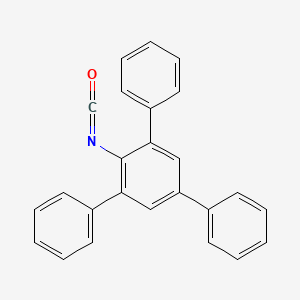

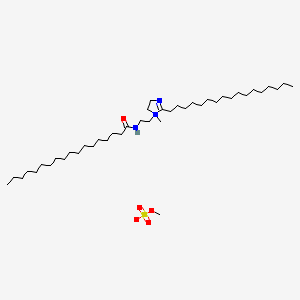

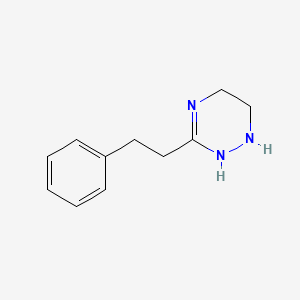
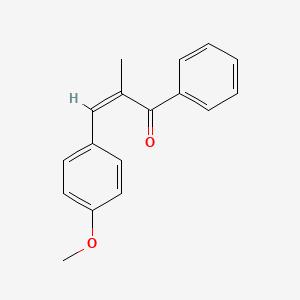
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
